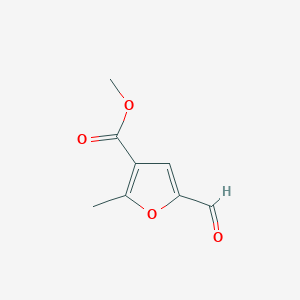

Methyl 5-formyl-2-methylfuran-3-carboxylate

Description

The exact mass of the compound Methyl 5-formyl-2-methylfuran-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 5-formyl-2-methylfuran-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-formyl-2-methylfuran-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-formyl-2-methylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-5-7(8(10)11-2)3-6(4-9)12-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINMHOHYPKKTEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381562 | |

| Record name | methyl 5-formyl-2-methylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81661-26-9 | |

| Record name | methyl 5-formyl-2-methylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-formyl-2-methylfuran-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Methyl 5-formyl-2-methylfuran-3-carboxylate: Synthesis, Characterization, and Applications

This document provides a comprehensive technical overview of Methyl 5-formyl-2-methylfuran-3-carboxylate, a heterocyclic building block with significant potential in organic synthesis and drug discovery. It is intended for researchers, chemists, and professionals in the field of drug development who require detailed information on the compound's properties, synthesis, and utility.

Introduction: The Furan Scaffold as a Privileged Structure

Heterocyclic compounds are the cornerstone of medicinal chemistry, and among them, the furan ring system holds a place of distinction. Often derived from biomass, furan-containing molecules are integral to numerous natural products and pharmacologically active agents. Their unique electronic properties and conformational flexibility make them valuable scaffolds in the design of novel therapeutics. Furan derivatives have demonstrated a wide spectrum of biological activities, including roles as antimycobacterial agents and in the development of compounds with cytotoxic effects against various cancer cell lines.[1][2] The strategic functionalization of the furan core allows for the fine-tuning of these biological activities and the creation of diverse chemical libraries for screening.

Methyl 5-formyl-2-methylfuran-3-carboxylate (CAS No. 81661-26-9) is a prime example of such a functionalized scaffold. As a bifunctional molecule, it possesses both an electrophilic aldehyde group at the C5 position and a nucleophilically susceptible methyl ester at the C3 position. These reactive handles make it an exceptionally versatile intermediate for constructing more complex molecular architectures, positioning it as a compound of high interest for synthetic and medicinal chemists.

Physicochemical and Molecular Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and computed properties for Methyl 5-formyl-2-methylfuran-3-carboxylate are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₄ | [3][4] |

| Molecular Weight | 168.15 g/mol | [3][4] |

| CAS Number | 81661-26-9 | [3][4][5] |

| Appearance | Yellow solid | [3] |

| Topological Polar Surface Area (TPSA) | 56.51 Ų | [4] |

| LogP (calculated) | 1.18712 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Rotatable Bonds | 2 | [4] |

| SMILES | O=C(C1=C(C)OC(C=O)=C1)OC | [4] |

Synthesis Protocol: Vilsmeier-Haack Formylation

The introduction of a formyl group onto an electron-rich aromatic or heterocyclic ring is a classic transformation in organic synthesis. For Methyl 5-formyl-2-methylfuran-3-carboxylate, a robust and high-yielding synthesis is achieved via the Vilsmeier-Haack reaction.

Principle and Rationale

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). This reaction generates a highly electrophilic chloroiminium ion. The electron-rich furan ring of the starting material, Methyl 2-methylfuran-3-carboxylate, acts as a nucleophile, attacking the Vilsmeier reagent. The substitution occurs preferentially at the C5 position, which is the most electronically activated site for electrophilic attack on this particular furan scaffold. A subsequent hydrolysis step during aqueous workup liberates the desired aldehyde. This method is favored for its reliability, high efficiency, and use of readily available commercial reagents.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic methods.[3]

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, add N,N-dimethylformamide (DMF) (678.57 mg, 9.28 mmol).

-

Formation of Vilsmeier Reagent: Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.09 g, 7.14 mmol) dropwise to the DMF with vigorous stirring. Maintain the temperature at 0°C.

-

Substrate Addition: After stirring for 15 minutes at 0°C, add Methyl 2-methylfuran-3-carboxylate (1.0 g, 7.14 mmol) to the mixture.

-

Reaction: Remove the ice bath and heat the reaction mixture to 100°C. Maintain this temperature with stirring for 3 hours.

-

Quenching and Neutralization: After the reaction is complete, cool the mixture and pour it onto 20 g of crushed ice. Adjust the pH to 8 by the slow addition of a 10% aqueous sodium hydroxide (NaOH) solution, ensuring the temperature remains between 0-10°C.

-

Isolation and Purification: The product will precipitate as a solid. Collect the solid by filtration. Wash the filter cake with deionized water (3 x 5.0 mL) and dry it in vacuo to yield Methyl 5-formyl-2-methylfuran-3-carboxylate as a yellow solid (Expected Yield: ~83%).[3]

Synthesis Workflow Diagram

Caption: Vilsmeier-Haack synthesis of the target compound.

Structural Elucidation and Characterization

Confirmation of the chemical structure is a critical, self-validating step in any synthesis. Spectroscopic methods provide unambiguous evidence of a compound's identity and purity.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for confirming the presence of the formyl group and the substitution pattern on the furan ring. The reported ¹H NMR data for Methyl 5-formyl-2-methylfuran-3-carboxylate is consistent with the expected structure.[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.56 | Singlet | 1H | Aldehyde proton (-CHO) |

| 7.47 | Singlet | 1H | Furan ring proton (C4-H) |

| 3.87 | Singlet | 3H | Methyl ester protons (-OCH₃) |

| 2.69 | Singlet | 3H | Furan methyl protons (-CH₃) |

Solvent: DMSO-d₆, Frequency: 400 MHz

The downfield singlet at 9.56 ppm is characteristic of an aldehyde proton. The singlet at 7.47 ppm confirms the presence of a single proton on the furan ring, consistent with substitution at the 2, 3, and 5 positions. The singlets at 3.87 ppm and 2.69 ppm correspond to the methyl ester and the methyl group attached to the furan ring, respectively.

Reactivity and Potential in Drug Development

The synthetic utility of Methyl 5-formyl-2-methylfuran-3-carboxylate stems from its two distinct reactive sites. This bifunctionality allows for orthogonal chemical modifications, making it an ideal starting point for generating a library of derivatives for structure-activity relationship (SAR) studies.

-

The Aldehyde Group: This group is a versatile handle for various transformations, including reductive amination to form secondary amines, Wittig reactions to generate alkenes, and oxidation to a carboxylic acid. These reactions are fundamental in medicinal chemistry for introducing diverse functional groups and linking molecular fragments.

-

The Methyl Ester Group: The ester can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides by reacting with primary or secondary amines. Amide bond formation is one of the most important reactions in drug synthesis.

The broader class of furan-based compounds has shown promise in targeting critical pathways, such as iron acquisition in mycobacteria, making them relevant for developing new anti-tuberculosis drugs.[1] By leveraging the reactivity of this molecule, researchers can systematically explore the chemical space around the furan core to optimize biological activity and pharmacokinetic properties.

Caption: Key reactive sites and potential transformations.

Safety and Handling

Specific GHS and toxicology data for Methyl 5-formyl-2-methylfuran-3-carboxylate are not extensively documented. However, based on the reactivity of the aldehyde functional group and data from structurally related furan compounds, appropriate precautions are necessary.[6][7]

-

Engineering Controls: Handle this compound in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Recommendations: Avoid inhalation of dust, and prevent contact with skin and eyes. A comprehensive, substance-specific risk assessment should be performed before commencing any experimental work.

Conclusion

Methyl 5-formyl-2-methylfuran-3-carboxylate is a valuable and versatile chemical intermediate. Its molecular weight of 168.15 g/mol and bifunctional nature make it an attractive starting material for complex organic synthesis. A reliable and high-yielding synthetic route via the Vilsmeier-Haack reaction is well-established. The presence of orthogonal reactive handles provides a platform for the development of novel compound libraries, particularly for professionals in drug discovery aiming to explore the rich chemical space of furan-based therapeutics.

References

-

Molbase. (n.d.). methyl-2-methyl-5-formyl-3-furoate. Retrieved from [Link]

-

Chiarelli, M., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-formylfuran-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-formyl-2-methylfuran-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, Y., et al. (2024). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthetic route to methyl-5-(hydroxymethyl)-2-furan carboxylate. Retrieved from [Link]

-

SIELC Technologies. (2018). Methyl 2-methylfuran-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-methylfuran-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. METHYL 5-FORMYL-2-METHYL-3-FUROATE synthesis - chemicalbook [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. molbase.com [molbase.com]

- 6. Methyl 5-formylfuran-2-carboxylate | C7H6O4 | CID 12283779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 2-methylfuran-3-carboxylate | C7H8O3 | CID 80237 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Safety & Handling of Methyl 5-formyl-2-methylfuran-3-carboxylate

[1][2]

Executive Summary & Chemical Identity

Methyl 5-formyl-2-methylfuran-3-carboxylate (CAS: 81661-26-9) is a specialized furan derivative utilized primarily as a pharmacophore building block in the synthesis of anti-infective agents (e.g., antitubercular drugs) and biomass-derived value-added chemicals.[1][2][3]

Its chemical structure features a tri-functionalized furan core : an electron-rich aromatic ring, a reactive formyl (aldehyde) group at position 5, and a methyl ester at position 3.[1] This poly-functionality dictates its handling profile—it is chemically versatile but susceptible to oxidative degradation and acid-catalyzed polymerization.[1]

Physicochemical Profile

| Property | Data | Relevance to Safety/Handling |

| CAS Number | 81661-26-9 | Unique identifier for inventory and waste disposal.[1] |

| Formula | C₈H₈O₄ | Carbon-rich; combustible.[1] |

| Mol. Weight | 168.15 g/mol | Non-volatile solid/oil; inhalation risk is dust/aerosol-based.[1] |

| Appearance | Off-white to yellow solid | Color change (darkening) indicates oxidation/decomposition.[1] |

| Solubility | Soluble in DCM, EtOAc, DMSO | Use compatible gloves (Nitrile/Laminate); avoid latex. |

| Reactivity | Aldehyde, Ester, Furan | Sensitive to air (oxidation), strong bases (hydrolysis), and strong acids. |

Hazard Identification & Toxicology (GHS)

While specific LD50 data for this exact isomer is limited, its structural analogs (furan esters and aldehydes) suggest a distinct hazard profile. Researchers must adopt a "Universal Precaution" approach, treating the substance as a potential sensitizer and toxicant.

Core Hazards[2][5][6]

-

H315 (Skin Irritation): The aldehyde moiety reacts with skin proteins (Schiff base formation), leading to dermatitis.

-

H319 (Eye Irritation): High risk of corneal damage upon contact.[1]

-

H335 (Respiratory Irritation): Dust or aerosols can severely irritate the upper respiratory tract.[1]

The "Furan Risk" Factor

Unlike simple aliphatic esters, the furan ring is electron-rich.[1] In the presence of strong acids or Lewis acids, it can undergo rapid, exothermic polymerization (resinification).

-

Warning: Do not store near mineral acids (HCl, H₂SO₄) or strong oxidizers.

Strategic Handling Protocols

To maintain chemical integrity and operator safety, a "Cold-Chain, Inert-Atmosphere" protocol is required.[1]

A. Engineering Controls[2]

-

Primary Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood .[1]

-

Atmosphere: The formyl group is susceptible to autoxidation to the corresponding carboxylic acid (5-carboxy-2-methylfuran-3-carboxylate).[1]

B. Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Rationale |

| Gloves | Nitrile (Double-gloved) or Silver Shield™ | Furan derivatives can permeate standard latex.[1] Double-gloving prevents breakthrough of the organic carrier solvent (e.g., DCM).[1] |

| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient for fine powders or splash risks involving aldehydes.[1] |

| Respiratory | N95 (if powder) or P100 | Required if handling outside a fume hood (not recommended).[1] |

| Body | Lab Coat (Cotton/Poly) | Standard protection; use Tyvek sleeves if handling >10g scale.[1] |

Operational Workflows & Experimental Logic

Storage Stability Workflow

The compound is thermally sensitive.[1][4] The aldehyde group can undergo Cannizzaro reactions or oxidation, while the furan ring can darken due to photo-oxidation.[1]

Figure 1: Decision logic for receiving and storing labile furan aldehydes.

Reaction Setup: Vilsmeier-Haack Context

This compound is often synthesized via formylation.[1] When using it as a starting material:

-

Solvent Selection: Use anhydrous solvents (DMF, DCM).[1] Water induces ester hydrolysis.[1]

-

Temperature Control: Furan rings are prone to thermal decomposition.[1] Maintain reaction temperatures <100°C unless specified.

-

Quenching: When working up reactions involving this compound, avoid strong basic washes (NaOH > 1M) which will hydrolyze the ester.[1] Use saturated NaHCO₃ or mild buffers.[1]

Emergency Response & Spill Management

Spill Decision Matrix

Scenario: A 5g vial drops and shatters inside the fume hood.

-

Isolate: Lower sash immediately. Alert nearby personnel.

-

Assess: Is it solid or liquid (solution)?

-

Neutralize:

-

Do NOT use paper towels initially if the substance is in a concentrated oxidizer solution (fire risk).[1]

-

Preferred Absorbent: Vermiculite, sand, or activated charcoal pads.

-

-

Decontaminate: Wash the surface with a dilute surfactant (soap/water).[1] Avoid bleach (sodium hypochlorite), as it reacts violently with aldehydes.[1]

Figure 2: Workflow for safely managing laboratory spills of furan derivatives.

References

Sources

- 1. Methyl 5-formylfuran-2-carboxylate | C7H6O4 | CID 12283779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 5-formyl-2-methylfuran-3-carboxylate | C9H10O4 | CID 298615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. METHYL 5-FORMYL-2-METHYL-3-FUROATE synthesis - chemicalbook [chemicalbook.com]

- 4. furan.com [furan.com]

"Methyl 5-formyl-2-methylfuran-3-carboxylate" reactivity profile

An In-depth Technical Guide to the Reactivity Profile of Methyl 5-formyl-2-methylfuran-3-carboxylate

Introduction

Methyl 5-formyl-2-methylfuran-3-carboxylate is a multifunctional heterocyclic compound that serves as a valuable building block in organic synthesis. Its structure incorporates a furan core, a reactive aldehyde group, a methyl ester, and a methyl group, each offering distinct sites for chemical transformation. This guide provides a comprehensive analysis of its reactivity, offering insights for researchers, scientists, and professionals in drug development and chemical synthesis. Understanding the interplay of these functional groups is crucial for leveraging this molecule's synthetic potential to construct more complex chemical architectures.

Synthesis of Methyl 5-formyl-2-methylfuran-3-carboxylate

The primary and most direct method for synthesizing Methyl 5-formyl-2-methylfuran-3-carboxylate is through the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring, in this case, the furan ring of the precursor, Methyl 2-methylfuran-3-carboxylate.

The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a mixture of phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophile then attacks the C5 position of the furan ring, which is the most nucleophilic site, leading to the desired product after hydrolysis.

Synthetic Workflow: Vilsmeier-Haack Formylation

Caption: Vilsmeier-Haack synthesis of Methyl 5-formyl-2-methylfuran-3-carboxylate.

Detailed Experimental Protocol: Synthesis[1]

-

Reagent Preparation : In a reaction vessel, N,N-dimethylformamide (DMF, 9.28 mmol) is cooled to 0 °C. Phosphoryl chloride (POCl₃, 7.14 mmol) is added dropwise while maintaining the temperature at 0 °C. The mixture is stirred for 15 minutes to allow for the formation of the Vilsmeier reagent.

-

Reaction : Methyl 2-methylfuran-3-carboxylate (7.14 mmol) is added to the mixture. The reaction temperature is then raised to 100 °C and maintained for 3 hours.

-

Workup and Isolation : After the reaction is complete, the mixture is poured onto ice (approx. 20 g). The pH is carefully adjusted to 8 using a 10% aqueous solution of sodium hydroxide (NaOH) while keeping the temperature between 0-10 °C.

-

Purification : The resulting precipitate is collected by filtration. The solid is washed with water (3 x 5 mL) and then dried under vacuum to yield the final product, Methyl 5-formyl-2-methylfuran-3-carboxylate, as a yellow solid. A typical yield for this procedure is around 83%.[1]

Core Reactivity Profile

The reactivity of Methyl 5-formyl-2-methylfuran-3-carboxylate is dictated by its three primary functional groups: the aldehyde, the furan ring, and the methyl ester. The aldehyde at the C5 position is the most electrophilic and reactive site, readily participating in a variety of transformations.

Caption: Key reactivity sites of Methyl 5-formyl-2-methylfuran-3-carboxylate.

Reactions of the Aldehyde Group

The formyl group is a versatile handle for C-C bond formation and functional group interconversion.

The aldehyde can be selectively oxidized to a carboxylic acid, yielding 5-(methoxycarbonyl)-2-methylfuran-3-carboxylic acid. This transformation is analogous to the oxidation of other furan aldehydes, such as the conversion of 5-hydroxymethylfurfural (HMF) to 5-formyl-2-furancarboxylic acid (FFCA).[2][3][4] Various oxidizing agents can be employed, with reaction conditions tailored to avoid degradation of the furan ring. Catalytic systems, including those based on non-precious metals, have proven effective for such oxidations under mild conditions.[2]

-

Typical Reagents : Potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or catalytic systems like copper/cerium oxides with O₂.[4]

-

Causality : The choice of oxidant is critical. Strong, non-selective oxidants can lead to oxidative cleavage of the sensitive furan ring. Catalytic aerobic oxidation offers a greener and more selective alternative.

The aldehyde is readily reduced to a primary alcohol, forming Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate.

-

Typical Reagents : Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation, typically used in alcoholic solvents like methanol or ethanol. Lithium aluminum hydride (LiAlH₄) can also be used but may also reduce the ester group if conditions are not carefully controlled.

This is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration, to form a new C=C double bond.[5][6] This reaction is a cornerstone for synthesizing α,β-unsaturated systems. The reaction is typically catalyzed by a weak base.[5]

-

Mechanism : The base deprotonates the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent elimination of water yields the condensed product.

-

Application : This reaction is widely used to synthesize functional polymers, fine chemicals, and pharmaceutical intermediates.[6] For instance, reacting with malononitrile or ethyl cyanoacetate can produce highly functionalized furan derivatives.[7]

Caption: General mechanism of the Knoevenagel condensation.

The Wittig reaction transforms the aldehyde into an alkene by reacting it with a phosphonium ylide (Wittig reagent).[8][9] This method is highly versatile for creating C=C double bonds with good control over the alkene geometry, depending on the nature of the ylide.

-

Mechanism : The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate.[10] This intermediate then collapses to form the alkene and a very stable triphenylphosphine oxide, which is the thermodynamic driving force for the reaction.[10]

-

Ylide Preparation : Wittig reagents are typically prepared by reacting triphenylphosphine with an alkyl halide, followed by deprotonation with a strong base.[11]

-

Stereoselectivity : Non-stabilized ylides generally lead to (Z)-alkenes, while stabilized ylides (containing an electron-withdrawing group) favor the formation of (E)-alkenes.[10]

Reactions of the Furan Ring

The furan ring is an aromatic system, but it is less aromatic and more reactive than benzene. It can act as a diene in Diels-Alder reactions and is susceptible to electrophilic attack and ring-opening under certain conditions.

-

Diels-Alder Reaction : The furan ring can react with dienophiles to form bicyclic adducts. This is a common reaction for furan and its derivatives.

-

Ring Opening : The furan ring can be cleaved under strongly acidic or oxidative conditions. The presence of both electron-donating (methyl) and electron-withdrawing (formyl, ester) groups modulates the ring's stability.

Reactions of the Methyl Ester Group

The methyl ester at the C3 position can undergo typical ester transformations.

-

Saponification (Hydrolysis) : Treatment with a base (e.g., NaOH, KOH) followed by acidic workup will hydrolyze the ester to the corresponding carboxylic acid.

-

Transesterification : Reaction with another alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl group.

-

Amidation : Direct reaction with amines can form the corresponding amide, often requiring elevated temperatures or conversion to a more reactive acyl chloride intermediate.

Data Summary of Key Reactions

| Functional Group | Reaction Type | Reagents & Conditions | Product Type |

| Aldehyde | Oxidation | KMnO₄ or Cat. CuO/CeO₂ with O₂ | Carboxylic Acid |

| Reduction | NaBH₄ in MeOH/EtOH | Primary Alcohol | |

| Knoevenagel Condensation | Active methylene compound, base catalyst | α,β-Unsaturated compound | |

| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) in THF | Alkene | |

| Furan Ring | Diels-Alder | Dienophile (e.g., maleic anhydride) | Bicyclic Adduct |

| Ester | Saponification | NaOH or KOH, then H₃O⁺ | Carboxylic Acid |

| Amidation | Amine (R-NH₂), heat | Amide |

Applications in Drug Development and Chemical Synthesis

The diverse reactivity of Methyl 5-formyl-2-methylfuran-3-carboxylate makes it a highly valuable intermediate. Furan-containing molecules are of significant interest in medicinal chemistry. For example, 5-phenyl-furan-2-carboxylic acids have shown promise as antimycobacterial agents.[12] The functional handles on the title compound allow for the systematic elaboration of the core structure to generate libraries of compounds for screening. The aldehyde can be converted into various heterocycles or linked to other molecules, while the ester and methyl groups can be modified to tune properties like solubility and bioavailability.

Conclusion

Methyl 5-formyl-2-methylfuran-3-carboxylate possesses a rich and versatile reactivity profile. The aldehyde group serves as the primary center for transformations, enabling a wide range of C-C bond-forming reactions and functional group interconversions. The furan ring and methyl ester provide additional sites for modification, allowing for the synthesis of a broad spectrum of complex molecules. A thorough understanding of the causality behind experimental choices—such as the selection of reagents to ensure selectivity between the aldehyde and ester or to preserve the integrity of the furan ring—is paramount for harnessing the full synthetic potential of this important heterocyclic building block.

References

-

ResearchGate. (n.d.). Oxidation of 5-Hydroxymethylfurfural to 5-Formyl Furan-2-Carboxylic Acid by Non-Precious Transition Metal Oxide-Based Catalyst | Request PDF. Retrieved from [Link]

-

Unito.it. (n.d.). COMMUNICATION Selective aerobic oxidation of 5-(hydroxymethyl)furfural to 5-formyl-2-furancarboxylic acid in water. Retrieved from [Link]

-

MDPI. (n.d.). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 5-formyl-2-methoxy methyl benzoate.

-

MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-formylfuran-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-formyl-2-methylfuran-3-carboxylate. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis/condensation of 2-methylfuran catalyzed by different ionic exchange polymeric resins. a. Retrieved from [Link]

-

MDPI. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis and Wittig Reaction of Formylated (Trifluoromethylfuryl)methanephosphonates. Retrieved from [Link]

-

Journal of Al-Nahrain University. (n.d.). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective Aerobic Oxidation of 5-(Hydroxymethyl)furfural to 5-Formyl-2-furancarboxylic Acid in Water | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Plausible reaction mechanism for condensation of 2-methylfuran to product 1. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme of Knoevenagel condensation with different methylene substrates,.... Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Retrieved from [Link]

-

Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

-

ResearchGate. (2025). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Retrieved from [Link]

Sources

- 1. METHYL 5-FORMYL-2-METHYL-3-FUROATE synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. ricerca.uniba.it [ricerca.uniba.it]

- 4. researchgate.net [researchgate.net]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

Technical Guide: Stability and Storage of Methyl 5-formyl-2-methylfuran-3-carboxylate

[1]

Document ID: TG-MFMC-2024 | Version: 1.0 Compound CAS: 81661-26-9 Molecular Weight: 168.15 g/mol [1][2]

Executive Summary

Methyl 5-formyl-2-methylfuran-3-carboxylate (MFMC) is a bifunctional heterocyclic intermediate critical in the synthesis of bioactive pharmacophores and agrochemicals.[1] Its structural duality—possessing both an electrophilic aldehyde at the C5 position and a hydrolysable ester at C3—renders it chemically versatile but thermodynamically metastable. This guide provides a rigorous, mechanism-based approach to arresting degradation pathways, specifically autoxidation and hydrolytic cleavage, ensuring high-fidelity retention of reagent purity (>98%) during long-term storage.[1]

Part 1: Chemical Identity & Structural Vulnerabilities[1]

To implement effective storage, one must first understand the molecular "pain points" of the compound. MFMC is not merely a static solid; it is a reactive system waiting for an activation energy threshold to be crossed.

Structural Analysis

The molecule consists of a furan core substituted with three distinct functional groups, each contributing to specific instability risks:

| Functional Group | Position | Reactivity Profile | Primary Degradation Risk |

| Furan Ring | Core | Electron-rich aromatic system (diene character).[1] | Photosensitivity / Ring-opening oxidation. |

| Formyl Group (-CHO) | C5 | Highly electrophilic; prone to radical abstraction.[1] | Autoxidation to carboxylic acid (Aerobic instability).[1] |

| Methyl Ester (-COOMe) | C3 | Electron-withdrawing; susceptible to nucleophiles.[1] | Hydrolysis to acid + methanol (Moisture sensitivity). |

| Methyl Group (-CH3) | C2 | Electron-donating; activates the ring.[1] | Increases susceptibility to electrophilic attack. |

Critical Physicochemical Properties[1]

-

Appearance: Pale yellow to orange solid.

-

Melting Point: 83°C (Sharp melting point indicates high purity; broadening indicates degradation).

-

Solubility: Soluble in DCM, Ethyl Acetate, DMSO; sparingly soluble in water (but reactive with it).[1]

Part 2: Degradation Mechanisms (The "Why")

Understanding the mechanism of failure allows us to engineer the prevention.

Radical Autoxidation (The Primary Threat)

The C5-aldehyde hydrogen is the "weakest link."[1] In the presence of atmospheric oxygen and light, a radical chain reaction initiates.

-

Initiation: A photon or trace metal abstracts the aldehydic hydrogen, forming an acyl radical.

-

Propagation: The acyl radical reacts with

to form a peroxy radical, which abstracts hydrogen from another MFMC molecule. -

Termination: Formation of the corresponding carboxylic acid (5-carboxy-2-methylfuran-3-carboxylate).

-

Consequence: Purity drops rapidly; the acidic byproduct catalyzes further ester hydrolysis.

Hydrolytic Cleavage

While the methyl ester is relatively stable at neutral pH, the accumulation of acidic byproducts (from aldehyde oxidation) creates an autocatalytic cycle.[1] Moisture acts as the nucleophile, cleaving the ester into methanol and the free acid.[1]

Visualizing the Degradation Pathways

The following diagram maps the kinetic pathways leading to compound failure.

Figure 1: Mechanistic degradation pathways of MFMC showing the autocatalytic relationship between oxidation and hydrolysis.

Part 3: Storage Protocols (The "How")

Based on the mechanisms above, the following protocol is mandatory for maintaining >98% purity over 6+ months.

The "Golden Standard" Storage System

Do not rely on simple refrigeration. Use the I.C.E. method: I nert, C old, E xcluded (Light).

| Parameter | Specification | Scientific Rationale |

| Temperature | 2°C to 8°C (Short term)-20°C (Long term >30 days) | Arrhenius kinetics: Lowering temp by 10°C reduces oxidation rate by ~2-3x.[1] |

| Atmosphere | Argon or Nitrogen | Displaces paramagnetic oxygen, preventing the radical initiation step of autoxidation. Argon is preferred (heavier than air).[1] |

| Container | Amber Glass with Teflon-lined cap | Amber glass blocks UV/Blue light (200-450nm) that excites the furan ring.[1] Teflon prevents plasticizer leaching. |

| Desiccant | Silica Gel (External) | Maintain relative humidity <30% in the storage chamber to prevent ester hydrolysis. |

Handling Procedure

-

Warm-up: Before opening a stored bottle, allow it to equilibrate to room temperature in a desiccator. Why? Opening a cold bottle in humid air causes immediate water condensation on the solid, initiating hydrolysis.

-

Aliquot: Avoid repeated freeze-thaw cycles. Aliquot the bulk material into single-use vials under an inert atmosphere box or cone.

-

Reseal: Flush the headspace with Nitrogen/Argon before re-capping. Parafilm is insufficient; use electrical tape or a secondary container if the primary seal is compromised.

Part 4: Quality Control & Validation

Trust but verify. Before using MFMC in critical synthesis (e.g., drug candidate generation), validate its integrity.[1]

Quick Purity Check (The "Melting Point" Test)

-

Method: Capillary melting point apparatus.

-

Acceptance Criteria: Sharp melt between 82-84°C .[1]

-

Failure Mode: If melting starts <80°C or the range spans >2°C, significant oxidation (carboxylic acid impurity) has occurred.[1] Recrystallization is required.

Definitive Analytical Workflow

Use the following decision tree to determine if the reagent is fit for purpose.

Figure 2: Quality Control Decision Tree for MFMC validation.

NMR Diagnostic Signals (CDCl3)[1]

-

Aldehyde Proton (-CHO): Singlet at ~9.5 - 9.7 ppm .[1] (Loss of this signal = Oxidation).

-

Furan Ring Proton (C4-H): Singlet at ~7.4 ppm .[1]

-

Methoxy Group (-OCH3): Singlet at ~3.9 ppm .[1]

-

C2-Methyl Group (-CH3): Singlet at ~2.7 ppm .[1]

-

Impurity Flag: A broad singlet appearing at 10-12 ppm indicates carboxylic acid formation.[1]

Part 5: Safety & Toxicology (HSE)

Signal Word: Warning

| Hazard Class | H-Code | Statement | Precaution |

| Skin Irritation | H315 | Causes skin irritation.[1][3] | Wear nitrile gloves (0.11mm).[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[3][4] | Wear safety goggles. |

| STOT-SE | H335 | May cause respiratory irritation.[1][3][4] | Handle in a fume hood. |

Disposal: MFMC is an organic ester/aldehyde. Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not flush down the drain.

References

-

ChemScene. (2024). Methyl 5-formyl-2-methylfuran-3-carboxylate Product Data Sheet. CAS 81661-26-9.[1][2][5][6] Retrieved from [1][5]

-

ChemicalBook. (2023).[1] Methyl 5-formyl-2-methyl-3-furoate Properties and Suppliers. Retrieved from [1]

-

National Center for Biotechnology Information (PubChem). (2024).[1] Ethyl 5-formyl-2-methylfuran-3-carboxylate (Analogous Structure Data). PubChem Compound Summary for CID 298615. Retrieved from [1]

-

MDPI. (2022). Reaction of Substituted Furan-2-carboxaldehydes. Molecules Journal. (Context on furan-aldehyde reactivity). Retrieved from [1]

-

Fisher Scientific. (2020).[1] Safety Data Sheet: 5-Formyl-2-furancarboxylic acid (Degradation Product Analog). Retrieved from [1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. METHYL 5-FORMYL-2-METHYL-3-FUROATE synthesis - chemicalbook [chemicalbook.com]

- 3. Methyl 5-formylfuran-2-carboxylate | C7H6O4 | CID 12283779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. chemscene.com [chemscene.com]

- 6. METHYL 5-FORMYL-2-METHYL-3-FUROATE | 81661-26-9 [chemicalbook.com]

Comprehensive Spectroscopic Profiling of Methyl 5-formyl-2-methylfuran-3-carboxylate

CAS Registry Number: 81661-26-9 Molecular Formula: C₈H₈O₄ Molecular Weight: 168.15 g/mol [1]

Executive Summary & Structural Context

This technical guide outlines the definitive spectroscopic characterization of Methyl 5-formyl-2-methylfuran-3-carboxylate . As a trisubstituted furan derivative, this molecule serves as a critical intermediate in the synthesis of bioactive heterocycles and advanced polymers derived from biomass (specifically HMF downstream chemistry).[2]

The structural integrity of this compound relies on the precise arrangement of three functional groups on the furan core:[2]

-

C2-Methyl: An electron-donating alkyl group.[1]

-

C3-Methyl Ester: An electron-withdrawing carboxylate.[1]

-

C5-Formyl: A strongly electron-withdrawing aldehyde.[1]

The presence of two distinct carbonyl environments (ester vs. aldehyde) and a singular aromatic proton at the C4 position creates a unique spectroscopic signature that allows for rapid validation against common impurities (e.g., unreacted starting material or regioisomers).[2]

Synthetic Context & Impurity Profiling

To understand the spectroscopy, one must understand the genesis of the sample.[2] This compound is typically synthesized via the Vilsmeier-Haack formylation of methyl 2-methyl-3-furoate.[1]

-

Primary Impurity A (Starting Material): Methyl 2-methyl-3-furoate.[1] Detection: Absence of the aldehyde peak (~9.5 ppm) and an upfield shift of the C4 proton.[1][2]

-

Primary Impurity B (Reagents): Residual DMF or POCl₃ byproducts.[1][2] Detection: DMF shows distinct methyl peaks at 2.7–2.9 ppm and a formyl proton at 8.0 ppm in ¹H NMR.[1]

Nuclear Magnetic Resonance (NMR) Strategy

NMR is the primary validation tool.[1][2] The molecule possesses high symmetry constraints that simplify the spectrum into four distinct singlets.[1]

¹H NMR Characterization (400 MHz, DMSO-d₆)

Protocol Note: DMSO-d₆ is preferred over CDCl₃ for this compound due to the enhanced solubility of furan-aldehydes and the prevention of aldehyde hydration.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 9.56 | Singlet (s) | 1H | -CHO (C5-Formyl) | Highly deshielded due to anisotropy of the carbonyl and conjugation with the furan ring.[1] |

| 7.47 | Singlet (s) | 1H | H-4 (Furan Ring) | The only aromatic proton.[1] It appears as a singlet because positions 2 and 5 are substituted (blocking vicinal coupling).[1][2] |

| 3.87 | Singlet (s) | 3H | -OCH₃ (Ester Methyl) | Typical methoxy ester range.[1] Distinct from the ring methyl due to oxygen electronegativity.[1] |

| 2.69 | Singlet (s) | 3H | -CH₃ (C2-Methyl) | Deshielded relative to standard alkyls due to attachment to the aromatic furan ring.[1] |

Critical Validation Step: The appearance of any splitting (doublets) in the 7.47 ppm or 9.56 ppm regions indicates a failure in regiospecificity or the presence of an isomer where the substituents are adjacent (allowing vicinal coupling).[1][2] A pure sample must exhibit four sharp singlets.

¹³C NMR Expectations (100 MHz, DMSO-d₆)

While ¹H NMR confirms the proton count, ¹³C NMR confirms the carbon skeleton and oxidation states.[1][2]

-

Aromatic Region (110–160 ppm):

-

Aliphatic Region:

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is utilized here primarily to distinguish the two carbonyl species and assess water content (which can degrade the aldehyde).[1]

Method: ATR (Attenuated Total Reflectance) on solid/neat sample.[1][2]

-

Aldehyde C=O[1][2] Stretch (~1660–1680 cm⁻¹): This peak appears at a lower wavenumber than typical aldehydes due to conjugation with the furan diene system, which reduces the double-bond character.[1]

-

Ester C=O[1][2] Stretch (~1710–1730 cm⁻¹): The ester carbonyl appears at a higher frequency, distinct from the aldehyde.[2]

-

C-H Stretch (Aldehyde): A "Fermi resonance" doublet often visible near 2850 and 2750 cm⁻¹.[1][2]

-

Furan Ring Breathing: Characteristic bands at ~1520 cm⁻¹ and ~1020 cm⁻¹.[1]

Mass Spectrometry (MS)

Method: GC-MS (EI, 70eV) or LC-MS (ESI+).[1]

-

Fragmentation Pattern (EI):

Experimental Workflow & Logic Diagram

The following diagram illustrates the logical flow for validating a synthesized batch of Methyl 5-formyl-2-methylfuran-3-carboxylate.

Caption: Step-by-step validation workflow ensuring structural integrity through singlet verification in NMR.

Detailed Experimental Protocol

Protocol: NMR Sample Preparation & Acquisition

To ensure the shifts match the reference data provided (WO2021/7477), strict adherence to solvent choice is required.[2]

-

Sampling: Weigh 10–15 mg of the dried yellow solid into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

-

Why DMSO? Chloroform (CDCl₃) is acceptable, but DMSO prevents the potential formation of hemiacetals if traces of water/alcohol are present, and it matches the primary patent literature for this specific derivative.[2]

-

-

Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube.[1] Suspended solids will degrade the magnetic field homogeneity (shimming), broadening the critical singlets.[2]

-

Acquisition:

Protocol: Data Interpretation

-

Phase Correction: Ensure the baseline is flat.[1]

-

Integration: Set the ring methyl peak (2.69 ppm) to an integral of 3.00.

-

Verification:

References

-

Patent Literature (Primary NMR Source): Li, J., et al. (2021).[1][2][3] Preparation of Furan Derivatives. WO2021/7477 A1. World Intellectual Property Organization.[1]

-

General Furan Spectroscopy: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Grounding for Furan coupling constants and shifts).

-

Synthesis Context (Vilsmeier-Haack): Marson, C. M. (2011).[1][2] Vilsmeier Formylation of Heterocycles. Tetrahedron.

-

Related Compound Data (Ethyl Analog): PubChem. Ethyl 5-formyl-2-methylfuran-3-carboxylate. CID 298615.[1] [1][2]

Sources

Physical properties of "Methyl 5-formyl-2-methylfuran-3-carboxylate"

An In-Depth Technical Guide to the Physical Properties of Methyl 5-formyl-2-methylfuran-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of the physical and chemical properties of Methyl 5-formyl-2-methylfuran-3-carboxylate (CAS No. 81661-26-9). Intended for researchers, medicinal chemists, and professionals in drug development, this guide synthesizes critical data regarding the compound's structure, physical characteristics, spectroscopic profile, and handling requirements. The information presented is grounded in verifiable data, including a detailed experimental protocol for its synthesis and characterization, to ensure scientific integrity and practical applicability in a laboratory setting.

Chemical Identity and Molecular Structure

Methyl 5-formyl-2-methylfuran-3-carboxylate is a substituted furan derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their versatile reactivity and biological activities. The presence of an aldehyde, an ester, and a methyl group on the furan ring makes it a valuable synthetic intermediate.

-

SMILES: O=C(C1=C(C)OC(C=O)=C1)OC[2]

Caption: 2D structure of Methyl 5-formyl-2-methylfuran-3-carboxylate.

Physical and Chemical Properties

The physical state and solubility are primary determinants of a compound's handling, formulation, and reaction conditions. The computational properties provide insight into its potential behavior in biological systems, such as membrane permeability (LogP) and polarity (TPSA).

| Property | Value | Source |

| Physical State | Yellow solid | [1] |

| Molecular Weight | 168.15 g/mol | [1][2] |

| Topological Polar Surface Area (TPSA) | 56.51 Ų | [2] |

| LogP (calculated) | 1.187 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bonds | 2 | [2] |

Spectroscopic Profile for Structural Elucidation

Structural confirmation is paramount in chemical research. The following spectroscopic data provides the definitive fingerprint for Methyl 5-formyl-2-methylfuran-3-carboxylate.

¹H Nuclear Magnetic Resonance (NMR)

Proton NMR is a critical tool for confirming the molecular structure. The spectrum of this compound is clean and characteristic, with four distinct singlets corresponding to the aldehyde, furan ring, methoxy, and methyl protons. The data below was recorded on a 400 MHz instrument using DMSO-d₆ as the solvent.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.56 | Singlet (s) | 1H | Aldehyde proton (-CHO) |

| 7.47 | Singlet (s) | 1H | Furan ring proton (C4-H) |

| 3.87 | Singlet (s) | 3H | Methyl ester protons (-OCH₃) |

| 2.69 | Singlet (s) | 3H | Furan methyl protons (C2-CH₃) |

-

Expert Interpretation: The downfield shift at 9.56 ppm is highly characteristic of an aldehyde proton, strongly deshielded by the adjacent carbonyl group. The singlet at 7.47 ppm confirms the presence of a single proton on the furan ring, consistent with its tetra-substituted nature. The singlets at 3.87 and 2.69 ppm correspond directly to the methyl ester and the methyl group attached to the furan core, respectively.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

-

Storage Conditions: The compound should be stored in a dry, sealed container at 2-8°C.[2] This recommendation is based on the potential sensitivity of the aldehyde group to oxidation and the compound's overall stability.

-

Hazard Identification: It is classified with the GHS07 pictogram, indicating it can be harmful.[2]

-

Signal Word: Warning[2]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Experimental Protocol: Synthesis and Purification

The following protocol describes a robust method for the synthesis of Methyl 5-formyl-2-methylfuran-3-carboxylate, adapted from patent literature.[1] This procedure employs a Vilsmeier-Haack formylation, a reliable and widely used method for introducing formyl groups onto electron-rich aromatic rings like furan.

Materials and Reagents

-

Methyl 2-methylfuran-3-carboxylate (Starting Material)

-

N,N-Dimethylformamide (DMF) (Reagent and Solvent)

-

Phosphorus oxychloride (POCl₃) (Vilsmeier Reagent)

-

10% aq. Sodium Hydroxide (NaOH)

-

Deionized Water (H₂O)

-

Ice

Step-by-Step Procedure

-

Vilsmeier Reagent Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add N,N-Dimethylformamide (DMF, 9.28 mmol). Cool the flask to 0°C using an ice bath.

-

Addition of POCl₃: Add phosphorus oxychloride (POCl₃, 7.14 mmol) dropwise to the cooled DMF.

-

Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent (chloroiminium ion), which is the active formylating agent. Maintaining a low temperature is critical to control the reaction rate and prevent degradation.

-

-

Stirring: Stir the mixture at 0°C for 15 minutes to ensure the complete formation of the reagent.

-

Addition of Furan Substrate: Add Methyl 2-methylfuran-3-carboxylate (7.14 mmol) to the reaction mixture. Allow the mixture to warm to 15°C.

-

Heating: Heat the reaction mixture to 100°C and maintain stirring for 3 hours.

-

Causality: The elevated temperature provides the necessary activation energy for the electrophilic aromatic substitution to occur, where the furan ring attacks the Vilsmeier reagent.

-

-

Quenching and Precipitation: After 3 hours, cool the mixture and pour it onto 20 g of ice.

-

Causality: This step serves two purposes: it quenches any remaining reactive species and causes the organic product to precipitate out of the aqueous solution.

-

-

Neutralization and pH Adjustment: Adjust the pH of the slurry to 8 using a 10% aqueous NaOH solution, while keeping the temperature between 0-10°C.

-

Causality: Basification ensures that the product is in its neutral, less soluble form, maximizing precipitation and facilitating its isolation.

-

-

Isolation: Filter the resulting mixture to collect the solid precipitate.

-

Washing and Drying: Wash the collected solid with deionized water (3 x 5.0 mL) and dry it in vacuo to yield the final product, Methyl 5-formyl-2-methylfuran-3-carboxylate, as a yellow solid.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Methyl 5-formyl-2-methylfuran-3-carboxylate.

Conclusion

Methyl 5-formyl-2-methylfuran-3-carboxylate is a well-characterized compound with defined physical and spectroscopic properties. Its identity is readily confirmed by ¹H NMR, and its handling requires standard precautions for irritant and harmful chemicals. The availability of a straightforward and high-yielding synthesis protocol makes it an accessible and valuable building block for further chemical exploration in drug discovery and materials science. This guide provides the foundational data necessary for its effective and safe utilization in a research context.

References

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Derivatives from Methyl 5-formyl-2-methylfuran-3-carboxylate

Abstract

Methyl 5-formyl-2-methylfuran-3-carboxylate is a versatile heterocyclic building block, featuring three distinct functional groups amenable to a wide array of chemical transformations. This guide provides an in-depth exploration of synthetic routes to key derivatives, focusing on the strategic manipulation of the highly reactive 5-formyl group. We will delve into the mechanistic underpinnings and provide validated, step-by-step protocols for oxidation, Knoevenagel condensation, and Wittig olefination reactions. These pathways offer robust methods for the synthesis of novel carboxylic acids, extended conjugated systems, and vinyl-substituted furans, which are of significant interest to researchers in medicinal chemistry, materials science, and drug development.

Introduction: The Strategic Value of a Polysubstituted Furan Scaffold

The furan ring is a privileged scaffold in a multitude of biologically active compounds and functional materials. Methyl 5-formyl-2-methylfuran-3-carboxylate (I) represents a particularly valuable starting material due to its trifunctional nature: a reactive aldehyde, a modifiable ester, and a methyl group on the furan ring. The aldehyde at the C5 position is the most electrophilic and readily derivatizable site, making it the focal point of our synthetic explorations. Understanding the selective transformation of this group is paramount to unlocking the full potential of this scaffold for generating molecular diversity.

This document serves as a practical guide for researchers, explaining not just the "how" but also the "why" behind key synthetic choices. Each protocol is designed to be self-validating, with clear steps and explanations to ensure reproducibility and success in the laboratory.

Synthetic Transformations of the 5-Formyl Group

The reactivity of the aromatic aldehyde in Methyl 5-formyl-2-methylfuran-3-carboxylate allows for a range of synthetic modifications. We will focus on three principal classes of reactions: oxidation to a carboxylic acid, Knoevenagel condensation to form α,β-unsaturated systems, and the Wittig reaction for the synthesis of alkenes.

Purification of "Methyl 5-formyl-2-methylfuran-3-carboxylate" by column chromatography

This Application Note and Protocol is designed for researchers and process chemists requiring high-purity isolation of Methyl 5-formyl-2-methylfuran-3-carboxylate . The guide synthesizes literature precedents with practical chromatographic principles to ensure a robust separation strategy.

-lyase inhibitors) and biofuel precursors.Introduction & Physicochemical Context

Methyl 5-formyl-2-methylfuran-3-carboxylate is a trisubstituted furan derivative characterized by three distinct functionalities: a methyl group at C2, a methyl ester at C3, and a formyl (aldehyde) group at C5.

-

Synthesis Context: This compound is typically synthesized via the Vilsmeier-Haack formylation of methyl 2-methylfuran-3-carboxylate or through cyclization-condensation strategies (e.g., Feist-Benary synthesis) involving carbohydrates or dicarbonyls.

-

The Purification Challenge: The crude reaction mixture often contains:

-

Unreacted Starting Material: Methyl 2-methylfuran-3-carboxylate (Less polar).[1]

-

Tarry Polymerization Products (Humins): Common in furan chemistry, highly polar/insoluble.

-

Inorganic Salts: Phosphorous oxychloride residues (if Vilsmeier route used).

-

-

Stability Warning: While the electron-withdrawing ester and aldehyde groups stabilize the furan ring against acid-catalyzed polymerization compared to simple alkyl furans, prolonged exposure to acidic silica gel can still induce degradation. Rapid elution is recommended.

Physicochemical Profile[1][2][3][4]

| Property | Description | Chromatographic Implication |

| Appearance | Pale yellow to amber solid/oil | Visual monitoring of bands is possible but UV is required for accuracy. |

| Polarity | Moderate | The aldehyde group significantly increases polarity relative to the precursor ester. |

| Solubility | Soluble in DCM, EtOAc, MeOH; Low in Hexanes | Dry loading is strongly recommended to prevent band broadening. |

| UV Absorption | Strong | Detectable at 254 nm . |

Pre-Purification Protocol

Before column chromatography, the crude mixture must be prepared to maximize resolution.

A. Work-Up Optimization

If the synthesis involved Vilsmeier-Haack reagents (

-

Action: Ensure the crude oil is pH neutral (pH 6-7) before loading.

B. Thin Layer Chromatography (TLC) Analysis

Perform TLC to define the solvent system.

-

Stationary Phase: Silica Gel 60

aluminum sheets. -

Mobile Phase Trial: 20% Ethyl Acetate in Hexanes.

-

Visualization: UV lamp (254 nm) and 2,4-DNP stain (specific for the aldehyde; turns orange/red).

Expected

-

Starting Material (No aldehyde):

-

Target Product (Aldehyde):

-

Baseline Impurities:

Flash Chromatography Protocol[2]

Phase 1: Column Setup

-

Stationary Phase: Silica Gel 60 (40-63

m particle size). -

Column Dimensions: Use a 1:30 to 1:50 mass ratio (Sample:Silica). For 1g of crude, use ~30-50g of silica.

-

Packing Method: Slurry pack in 100% Hexanes (or Petroleum Ether) to minimize heat generation and bubble formation.

Phase 2: Sample Loading (Critical Step)

Due to the compound's limited solubility in non-polar mobile phases, wet loading with DCM or dry loading is required.

-

Recommended: Dry Loading.

-

Dissolve crude mixture in a minimal amount of Dichloromethane (DCM).

-

Add silica gel (1-2x weight of crude).

-

Evaporate solvent under reduced pressure (Rotovap) until a free-flowing powder remains.

-

Load this powder carefully onto the top of the packed column.

-

Why? This eliminates solvent mismatch effects that cause band tailing.

-

Phase 3: Elution Gradient

A gradient elution is superior to isocratic elution for removing non-polar starting materials before eluting the polar aldehyde.

| Step | Solvent System (Hexane : EtOAc) | Volume (Column Volumes - CV) | Purpose |

| 1 | 100 : 0 | 2 CV | Column equilibration / Elute highly non-polar grease. |

| 2 | 95 : 5 | 3 CV | Elute unreacted starting material (Methyl 2-methylfuran-3-carboxylate). |

| 3 | 85 : 15 | 5 CV | Transition phase; watch for leading edge of product. |

| 4 | 75 : 25 | Until Elution | Elute Target: Methyl 5-formyl-2-methylfuran-3-carboxylate. |

| 5 | 0 : 100 | 2 CV | Flush column (remove polar humins/tars). |

Phase 4: Fraction Collection & Analysis

-

Collect fractions in test tubes (size approx. 1/10th of column volume).

-

Spot fractions on TLC plates.

-

Pool fractions showing a single spot at

(in 20% EtOAc). -

Evaporate solvent at

C to avoid thermal degradation of the aldehyde.

Process Visualization

Workflow Diagram

The following diagram outlines the logical flow from crude reaction mixture to isolated pure compound.

Caption: Step-by-step purification workflow ensuring removal of non-polar precursors and polar degradation products.

Separation Logic Diagram

This diagram visualizes the separation based on polarity relative to the stationary phase.

Caption: Chromatographic separation logic based on functional group polarity interaction with silica gel.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Co-elution | Gradient too steep or loading too high. | Decrease gradient slope (e.g., hold at 10% EtOAc for longer). Reduce sample load. |

| Streaking/Tailing | Acidic impurities or aldehyde interaction with silica. | Add 1% Triethylamine to the mobile phase to neutralize silica acidity. |

| Product Degradation | Acid sensitivity or oxidation. | Use neutral alumina instead of silica (rarely needed). Store collected fractions in the dark. |

| No Product Eluting | Product crystallized on column or is too polar. | Check solubility. If crystallized, flush with 10% MeOH in DCM to recover, then repurify. |

References

-

Keay, B. A. (1987). Synthesis of 2,5-disubstituted furans via the Vilsmeier-Haack reaction. Canadian Journal of Chemistry , 65(12).

-

Li, J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications - Feist-Benary Synthesis. Springer.

-

Bourdreux, F., et al. (2011). Synthesis of furan derivatives. Tetrahedron Letters , 52(32).

-

Subba Reddy, B. V., et al. (2015).[2] Indium(III) catalyzed synthesis of functionalized furans. Tetrahedron , 71.

-

ChemicalBook . (2023). Methyl 5-formyl-2-methyl-3-furoate Product Properties and Synthesis.

Sources

Unveiling the Molecular Architecture: A Detailed Guide to the NMR Spectroscopic Interpretation of Methyl 5-formyl-2-methylfuran-3-carboxylate

An Application Note for Researchers and Drug Development Professionals

Introduction

In the landscape of modern chemical research and pharmaceutical development, the unambiguous structural elucidation of organic molecules is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent analytical technique, offering profound insights into the connectivity and chemical environment of atoms within a molecule.[1][2][3] This application note provides an in-depth guide to the interpretation of the ¹H and ¹³C NMR spectra of Methyl 5-formyl-2-methylfuran-3-carboxylate, a substituted furan derivative. Furan scaffolds are prevalent in medicinal chemistry and natural products, making a thorough understanding of their spectroscopic signatures essential.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a mere listing of spectral data, delving into the causal relationships between molecular structure and NMR observables. We will dissect the ¹H and ¹³C NMR spectra, explaining the rationale behind chemical shifts, multiplicities, and signal assignments. Furthermore, this document provides a robust, field-proven protocol for the acquisition of high-quality NMR data for this class of compounds, ensuring experimental reliability and data integrity.

Molecular Structure and Predicted NMR Environments

To interpret an NMR spectrum effectively, one must first analyze the molecule's structure to identify all chemically distinct nuclei.

Methyl 5-formyl-2-methylfuran-3-carboxylate (C₈H₈O₄) is a highly substituted furan ring.[4][5] The key structural features are:

-

A 2,3,5-trisubstituted furan ring.

-

An aldehyde group (-CHO) at the C5 position.

-

A methyl group (-CH₃) at the C2 position.

-

A methyl carboxylate (ester) group (-COOCH₃) at the C3 position.

Based on this structure, we can predict the number of unique signals in both the proton and carbon NMR spectra.

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Detailed Methodology

-

Sample Preparation:

-

Solvent Choice: Select a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is a good choice for many polar organic molecules. Chloroform-d (CDCl₃) is another common option. [6][7] * Concentration: Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean vial.

-

Transfer: Using a pipette with a cotton or glass wool plug to filter out any particulates, transfer the solution into a 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). [8]Alternatively, the residual solvent peak can be used for calibration (e.g., DMSO-d₅ at δ 2.50 ppm). [7]

-

-

Instrumental Parameters:

-

Spectrometer: Data should be acquired on a spectrometer with a field strength of at least 300 MHz for adequate signal dispersion. The data presented here was from a 400 MHz instrument. [9] * Locking and Shimming: The instrument's lock system uses the deuterium signal from the solvent to maintain a stable magnetic field. Shimming is the process of adjusting the magnetic field to maximize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.

-

¹H NMR Acquisition:

-

Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds between pulses is usually adequate.

-

-

¹³C NMR Acquisition:

-

Natural Abundance: Since the ¹³C isotope has a low natural abundance (~1.1%), more scans are required.

-

Number of Scans (NS): A minimum of 1024 scans is recommended to achieve a good signal-to-noise ratio.

-

Proton Decoupling: Use broadband proton decoupling to simplify the spectrum by collapsing all carbon signals into singlets.

-

-

Conclusion

The structural characterization of Methyl 5-formyl-2-methylfuran-3-carboxylate is straightforward using a combination of ¹H and ¹³C NMR spectroscopy. Each functional group—aldehyde, furan ring, methyl ester, and ring-bound methyl—provides a distinct and predictable signature in the NMR spectra. The ¹H spectrum is characterized by four sharp singlets, with the aldehyde proton appearing at a highly deshielded chemical shift. The ¹³C spectrum is expected to show eight unique signals, with the two carbonyl carbons being the most downfield. By understanding the fundamental principles of chemical shifts and applying rigorous experimental protocols, researchers can confidently elucidate the structure of this and related heterocyclic compounds, accelerating progress in chemical synthesis and drug discovery.

References

- The Royal Society of Chemistry. "One-pot cascade production of 2,5-diformylfuran from glucose over catalysts from renewable resources." Accessed February 7, 2026.

- MDPI. "Methyl 5-(2-Fluoro-4-nitrophenyl)

- ResearchGate. "1 H and 13 C NMR spectra of isolated (a)

- ACS Publications. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Accessed February 7, 2026.

- Canadian Science Publishing. "THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE." Accessed February 7, 2026.

- ResearchGate. "13 C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER..." Accessed February 7, 2026.

- PubChem.

- Oregon State University. "1H NMR Chemical Shift." Accessed February 7, 2026.

- Technology Networks. "NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems." Accessed February 7, 2026.

- PubChemLite. "Methyl 5-formyl-2-methylfuran-3-carboxylate (C8H8O4)." Accessed February 7, 2026.

- Organic Chemistry Data. "NMR Spectroscopy :: 1H NMR Chemical Shifts." Accessed February 7, 2026.

- Chemistry LibreTexts. "19.14 Spectroscopy of Aldehydes and Ketones." Accessed February 7, 2026.

- The Royal Society of Chemistry. "Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(." Accessed February 7, 2026.

- Journal of the American Chemical Society.

- ChemScene.

- Modgraph. "1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones." Accessed February 7, 2026.

- Chemistry LibreTexts. "4.7: NMR Spectroscopy." Accessed February 7, 2026.

- University of Calgary. "Esters." Accessed February 7, 2026.

- ChemicalBook. "METHYL 5-FORMYL-2-METHYL-3-FUROATE synthesis." Accessed February 7, 2026.

- PMC - NIH. "Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra." Accessed February 7, 2026.

- Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." Accessed February 7, 2026.

- Jeol USA. "NMR Basics for the absolute novice." Accessed February 7, 2026.

- ResearchGate. "Any one know about the aldhyde peak in proton NMR?" Accessed February 7, 2026.

- IJIRSET. "Basic Concepts, Principles and Applications of NMR Spectroscopy." Accessed February 7, 2026.

- MDPI. "Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d." Accessed February 7, 2026.

- YouTube. "Basic Introduction to NMR Spectroscopy." Accessed February 7, 2026.

- Sigma-Aldrich. "NMR Chemical Shifts of Impurities." Accessed February 7, 2026.

- Compound Interest. "A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES." Accessed February 7, 2026.

- ACS Publications. "Perfect and Defective 13CFuran-Derived Nanothreads from Modest- Pressure Synthesis Analyzed by 13C NMR." Accessed February 7, 2026.

- ACS Publications. "By Chance, Not Design: A New Furosemide Derivative From Zinc(II) Complex Studies." Accessed February 7, 2026.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. NMR Basics for the absolute novice [jeolusa.com]

- 3. ijirset.com [ijirset.com]

- 4. PubChemLite - Methyl 5-formyl-2-methylfuran-3-carboxylate (C8H8O4) [pubchemlite.lcsb.uni.lu]

- 5. chemscene.com [chemscene.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. METHYL 5-FORMYL-2-METHYL-3-FUROATE synthesis - chemicalbook [chemicalbook.com]

Mass spectrometry analysis of "Methyl 5-formyl-2-methylfuran-3-carboxylate"

Application Note: Structural Characterization and Quantification of Methyl 5-formyl-2-methylfuran-3-carboxylate

Executive Summary

This application note details the mass spectrometric analysis of Methyl 5-formyl-2-methylfuran-3-carboxylate (MFMC) , a critical intermediate in biomass valorization and pharmaceutical synthesis. We provide dual-methodology protocols: GC-MS (EI) for structural elucidation and impurity profiling, and LC-ESI-MS/MS for trace quantification in complex biological or environmental matrices.

The guide addresses the specific challenge of differentiating MFMC from its structural isomers (e.g., other substituted furoates) by leveraging unique fragmentation pathways driven by the C3-ester and C5-aldehyde functionalities.

Physicochemical Profile & Target Analyte

Before instrument setup, the analyst must understand the physicochemical properties that dictate ionization behavior.

| Property | Data | Relevance to Mass Spec |

| IUPAC Name | Methyl 5-formyl-2-methylfuran-3-carboxylate | Target identification |

| CAS Number | 81661-26-9 | Reference standard sourcing |

| Formula | Isotope modeling | |

| Exact Mass | 168.0423 Da | High-resolution MS (HRMS) target |

| LogP | ~1.19 | Retention on C18 (LC) vs. DB-5MS (GC) |

| Boiling Point | ~300°C (Predicted) | Suitable for GC-MS without derivatization |

| pKa | N/A (No acidic protons) | Neutral in standard LC mobile phases |

Protocol A: GC-MS Structural Elucidation (Electron Ionization)

Objective: Identification of MFMC purity and structural confirmation using hard ionization (70 eV).

Mechanistic Insight (The "Why")

MFMC is sufficiently volatile for Gas Chromatography. Under Electron Ionization (EI), the molecule exhibits a distinct fragmentation pattern driven by the stability of the furan ring and the labile nature of the ester alkoxy group.

-

Primary Driver: Alpha-cleavage at the ester carbonyl.

-

Secondary Driver: Decarbonylation (loss of CO) from the furan ring or aldehyde.

GC-MS Method Parameters

| Parameter | Setting | Rationale |

| Column | DB-5MS UI (30m x 0.25mm, 0.25µm) | Standard non-polar phase separates furan isomers well. |

| Carrier Gas | Helium @ 1.2 mL/min | Constant flow ensures stable retention times. |

| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |

| Injection | Split (10:1) | Prevents column overload; MFMC ionizes efficiently. |

| Oven Program | 60°C (1 min) | Rapid ramp; MFMC typically elutes mid-run (~140-160°C). |

| Source Temp | 230°C | Prevents condensation of matrix components. |

| Ionization | EI (70 eV) | Standard library match energy. |

Fragmentation Pathway (Visualization)

The following diagram illustrates the logical fragmentation steps verified by thermodynamic stability of the resulting cations.

Interpretation of Spectra:

-

m/z 168 (

): Visible, usually 20-40% relative abundance. Confirms MW. -

m/z 137 (Base Peak): Loss of the methoxy group (

) from the C3-ester. This is the diagnostic peak. -

m/z 109: Subsequent loss of CO from the aldehyde or ester carbonyl.

Protocol B: LC-ESI-MS/MS Trace Quantification

Objective: High-sensitivity quantitation of MFMC in plasma, media, or reaction mixtures.

Mechanistic Insight (The "Why")

Electrospray Ionization (ESI) is "soft," producing primarily the protonated molecule

-

Challenge: Furan aldehydes can form hydrates in aqueous mobile phases.

-

Solution: Use high organic content or heated source gases to dehydrate the ion in-source.

LC-MS/MS Method Parameters

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Zorbax Eclipse Plus), 2.1 x 50mm, 1.8µm | Retains moderately polar furans; UHPLC speeds up analysis. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid is crucial to protonate the carbonyl oxygen. |

| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | ACN provides sharper peaks for furans than Methanol. |

| Gradient | 5% B to 95% B in 5 min | Generic scouting gradient; MFMC elutes ~40-50% B. |

| Flow Rate | 0.4 mL/min | Optimal for ESI efficiency. |

| Ionization | ESI Positive (+) | |

| Source Temp | 350°C | High temp required to prevent hydration of the aldehyde. |

MRM Transition Optimization (Workflow)

The following workflow describes the decision tree for selecting Quantitative (Quant) and Qualitative (Qual) ions.

Recommended MRM Transitions:

| Precursor ( | Product ( | Collision Energy (V) | Type | Mechanism |

| 169.0 | 137.0 | 15 | Quant | Loss of Methanol ( |

| 169.0 | 109.0 | 25 | Qual | Loss of Methanol + CO |

| 169.0 | 151.0 | 10 | Qual | Loss of Water ( |